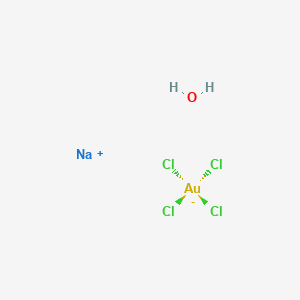

Sodium tetrachloroaurate(III) hydrate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

sodium;tetrachlorogold(1-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMCVHXKFJBNKC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].Cl[Au-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H2NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593503 | |

| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29156-65-8 | |

| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrachloroaurate(III) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Hydrate: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of sodium tetrachloroaurate(III) hydrate (B1144303) (Na[AuCl₄]·2H₂O). The information is curated for researchers, scientists, and professionals in drug development who utilize gold compounds in their work. This document includes key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this compound's characteristics and applications.

Core Physical and Chemical Properties

Sodium tetrachloroaurate(III) hydrate is an inorganic gold salt that presents as an orange-yellow crystalline solid.[1] It is a key precursor in the synthesis of gold nanoparticles and finds applications in catalysis and medicine.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of sodium tetrachloroaurate(III) dihydrate.

| Property | Value | Reference |

| Molecular Formula | Na[AuCl₄]·2H₂O | |

| Molecular Weight | 397.79 g/mol | [3] |

| Appearance | Orange-yellow crystalline powder | [1] |

| Melting Point | 100 °C (decomposes) | [3] |

| Density | 0.8 g/cm³ | [4] |

| Solubility in Water | 139 g/100 mL (10 °C), 151 g/100 mL (20 °C), 900 g/100 mL (60 °C) (for anhydrous form) | [5] |

| Solubility in Other Solvents | Soluble in alcohol and ether | [6][7] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of this compound and its applications.

Synthesis of this compound

A common method for the synthesis of sodium tetrachloroaurate (B171879) involves the reaction of gold powder with a sodium oxy-halogen salt in the presence of hydrochloric acid.[8]

Materials:

-

Gold powder (Au)

-

Concentrated Hydrochloric Acid (HCl, 36 wt%)

-

Sodium Periodate (B1199274) (NaIO₄) aqueous solution (5 wt%)

-

100 mL flat-bottomed flask

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

Place 0.5 g of gold powder and 25 mL of concentrated HCl in a 100 mL flat-bottomed flask.

-

Add 5 mL of a 5 wt% aqueous solution of sodium periodate to the flask to create the reaction mixture.

-

Stir the mixture for approximately 5 minutes, or until all the gold powder has been consumed, resulting in a product solution containing sodium tetrachloroaurate.

-

Concentrate the product solution using a rotary evaporator at 100°C under a pressure of 0.5 mbar.

-

Allow the concentrated solution to stand at room temperature to facilitate the crystallization of sodium tetrachloroaurate. The expected yield is greater than 99%.[8]

Determination of Melting Point

The melting point of this compound, which is also its decomposition temperature, can be determined using the capillary method.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is a fine powder by grinding it gently with a mortar and pestle if necessary.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Observe the sample through the magnifying lens. The temperature at which the substance begins to melt and the temperature at which it completely liquefies (or in this case, decomposes, which may be observed as a color change and/or gas evolution) is recorded as the melting range. For this compound, decomposition occurs at approximately 100 °C.[3]

Stability Testing of Aqueous Solutions

The stability of aqueous solutions of sodium tetrachloroaurate(III) is crucial for its applications, particularly in the synthesis of gold nanoparticles. Stability can be assessed by monitoring changes in physical and chemical properties over time under specific storage conditions.

Materials:

-

Freshly prepared aqueous solution of this compound

-

pH meter

-

UV-Vis spectrophotometer

-

Dynamic Light Scattering (DLS) instrument (if assessing nanoparticle formation)

-

Temperature and humidity-controlled storage chamber

Procedure:

-

Prepare a stock solution of this compound in ultrapure water.

-

Divide the solution into several aliquots in appropriate containers (e.g., amber glass vials to protect from light).

-

Store the aliquots under defined conditions (e.g., 25°C/60% RH for long-term testing and 40°C/75% RH for accelerated testing).[9]

-

At specified time points (e.g., 0, 1, 3, 6, and 12 months), analyze the samples for the following:

-

Appearance: Visually inspect for any color change or precipitation.

-

pH: Measure the pH of the solution. The stability of gold(III) complexes can be pH-dependent.[10]

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum. A decrease in the characteristic absorbance peak or a shift in the wavelength could indicate degradation or reduction of the Au(III) ion.[11]

-

Concentration: Determine the concentration of the gold complex using a validated analytical method.

-

-

A "significant change" is defined as a failure to meet the initial specifications for appearance, pH, and concentration.[9]

Visualizing Workflows and Relationships

Graphical representations are powerful tools for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate key aspects of this compound chemistry.

Synthesis of Gold Nanoparticles

A primary application of this compound is in the synthesis of gold nanoparticles (AuNPs). The Turkevich method is a classic example of a citrate (B86180) reduction of a gold salt.

Caption: Workflow for the synthesis of gold nanoparticles using the Turkevich method.

Chemical Reactivity and Applications

This diagram illustrates the central role of this compound in various chemical transformations and applications.

Caption: Key chemical relationships and applications of this compound.

References

- 1. CAS 13874-02-7: Sodium tetrachloroaurate(III) dihydrate [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Sodium tetrachloroaurate(III) dihydrate, Premion , 99.99% (metals basis), Au 49-50% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Sodium tetrachloroaurate (III) dihydrate CAS#: 13874-02-7 [m.chemicalbook.com]

- 5. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate (CAS 13874-02-7): Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O), identified by CAS number 13874-02-7, is an inorganic gold salt that serves as a versatile and crucial reagent in a multitude of scientific disciplines. Its utility spans from the synthesis of advanced nanomaterials to the catalysis of complex organic reactions, and it is a subject of interest in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the properties, applications, and detailed experimental protocols involving sodium tetrachloroaurate(III) dihydrate, tailored for professionals in research and drug development.

Physicochemical Properties

Sodium tetrachloroaurate(III) dihydrate is a yellow to orange crystalline solid. It is known for its solubility in water, alcohol, and ether.[1] The compound is stable under normal conditions but should be handled with care due to the potential toxicity of gold compounds.

| Property | Value | References |

| CAS Number | 13874-02-7 | |

| Molecular Formula | NaAuCl₄·2H₂O | |

| Molecular Weight | 397.80 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [3] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

| Gold Content | Approximately 49-50% | |

| Oxidation State of Gold | +3 |

Key Applications in Research and Development

Sodium tetrachloroaurate(III) dihydrate is a valuable tool in various research and development areas due to its reactivity and catalytic properties.

Precursor in Gold Nanoparticle Synthesis

This compound is a widely used precursor for the synthesis of gold nanoparticles (AuNPs).[3][4] The controlled reduction of the gold(III) ions allows for the formation of AuNPs with specific sizes and shapes, which are critical for their application in drug delivery, bio-imaging, and diagnostics.[3][4]

Catalyst in Organic Synthesis

Sodium tetrachloroaurate(III) dihydrate is an effective and mild catalyst in several organic transformations.[2] Notable applications include:

-

Deprotection of Silyl (B83357) Ethers: It selectively catalyzes the removal of tert-butyl(dimethyl)silyl (TBS) protecting groups from alcohols.[1]

-

Heterocycle Synthesis: It is used in the efficient synthesis of pharmaceutically important heterocyclic compounds like 1,5-benzodiazepines and quinoxalines.[5][6]

Role in Drug Development and Biological Research

Gold compounds, in general, have been investigated for their therapeutic properties. The biological activity of gold salts is an area of active research, with studies exploring their anti-inflammatory and anti-cancer effects.[7][8] The mechanisms of action are thought to involve the modulation of key signaling pathways and the inhibition of specific enzymes.[7][8]

Experimental Protocols

Synthesis of Gold Nanoparticles (Turkevich Method Adaptation)

This protocol is adapted from the well-established Turkevich method for the synthesis of gold nanoparticles.

Materials:

-

Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)

-

Trisodium (B8492382) citrate (B86180) dihydrate

-

Deionized water

-

Glassware (thoroughly cleaned)

Procedure:

-

Prepare a 1.0 mM solution of Sodium tetrachloroaurate(III) dihydrate in deionized water.

-

In a flask, bring 20 mL of the 1.0 mM gold solution to a rolling boil with vigorous stirring.

-

Rapidly add 2 mL of a 1% trisodium citrate dihydrate solution to the boiling gold solution.

-

The solution will undergo a series of color changes, ultimately resulting in a deep red color, indicating the formation of gold nanoparticles.

-

Continue heating and stirring for an additional 10 minutes to ensure the reaction is complete.

-

Remove the flask from the heat and allow it to cool to room temperature.

Catalytic Deprotection of tert-Butyl(dimethyl)silyl (TBS) Ethers

This protocol describes a mild and selective method for the removal of TBS protecting groups from alcohols.[1]

Materials:

-

TBS-protected alcohol

-

Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)

-

Methanol

-

Standard laboratory glassware

Procedure:

-

Dissolve the TBS-protected alcohol in methanol.

-

Add a catalytic amount of Sodium tetrachloroaurate(III) dihydrate (0.1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

This method shows high selectivity for aliphatic TBS ethers in the presence of aromatic TBS ethers and other silyl ethers.[1]

Synthesis of 1,5-Benzodiazepines and Quinoxalines

This protocol is based on the efficient synthesis of these heterocyclic compounds using Sodium tetrachloroaurate(III) dihydrate as a catalyst.[2]

Materials:

-

Ketone (for 1,5-benzodiazepines) or α-bromo ketone (for quinoxalines)

-

Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)

-

Standard laboratory glassware

Procedure for 1,5-Benzodiazepines:

-

To a flask, add o-phenylenediamine (1.0 mmol), the desired ketone (2.2 mmol), Sodium tetrachloroaurate(III) dihydrate (0.02 mmol), and ethanol (5 mL).[2]

-

Stir the mixture at room temperature.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under vacuum.[2]

-

Purify the residue by chromatography to obtain the 1,5-benzodiazepine derivative.[2]

Procedure for Quinoxalines:

-

To a flask, add o-phenylenediamine (1.0 mmol), the desired α-bromo ketone (1.2 mmol), Sodium tetrachloroaurate(III) dihydrate (0.02 mmol), and ethanol (5 mL).[2]

-

Stir the mixture at room temperature.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under vacuum.[2]

-

Purify the residue by chromatography to obtain the quinoxaline (B1680401) derivative.[2]

Biological Mechanism of Action and Signaling Pathways

The biological effects of gold compounds, including sodium tetrachloroaurate(III), are complex and not fully elucidated. However, research points to their interaction with key cellular components and signaling pathways, particularly in the context of inflammation and cancer.

Inhibition of Thioredoxin Reductase (TrxR)

A primary molecular target of many gold compounds is the selenoenzyme thioredoxin reductase (TrxR).[3][9] TrxR is a critical component of the thioredoxin system, which maintains the cellular redox balance.

-

Mechanism: Gold(III) ions can interact with the active site of TrxR, leading to its inhibition.[3][7]

-

Consequence: Inhibition of TrxR disrupts the cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS).[3] This oxidative stress can trigger downstream signaling cascades that lead to apoptosis (programmed cell death).[3]

Modulation of NF-κB and MAPK Signaling Pathways

Gold compounds have been shown to modulate key inflammatory and cell survival signaling pathways.

-

NF-κB Pathway: The transcription factor NF-κB plays a central role in the expression of inflammatory genes. Some gold compounds can inhibit the activation of NF-κB by targeting the IκB kinase (IKK) complex, thereby exerting anti-inflammatory effects.[1]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Gold compounds can influence the MAPK pathway, for instance, by activating the p38-MAPK pathway through the release of ASK1 following TrxR inhibition, which can promote apoptosis in cancer cells.[6]

Safety and Handling

Sodium tetrachloroaurate(III) dihydrate is harmful if swallowed and causes severe skin burns and eye damage.[10][11] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][10] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[10] Store the compound in a cool, dry place away from incompatible materials.

Conclusion

Sodium tetrachloroaurate(III) dihydrate is a cornerstone chemical for researchers and scientists in diverse fields. Its utility as a precursor for gold nanoparticles and as a catalyst for the synthesis of complex organic molecules underscores its importance in materials science and pharmaceutical development. Furthermore, ongoing research into the biological activities of gold compounds highlights its potential in the discovery of new therapeutic agents. A thorough understanding of its properties, applications, and handling procedures is paramount for its safe and effective use in a research setting.

References

- 1. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. center4wellbeing.com [center4wellbeing.com]

- 5. Gold nanoparticles induce transcriptional activity of NF-kB in a B-lymphocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Progress and Perspectives on Using Gold Compounds for the Modulation of Tumor Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gold(III)-dithiocarbamato complexes induce cancer cell death triggered by thioredoxin redox system inhibition and activation of ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sublethal concentrations of diverse gold compounds inhibit mammalian cytosolic thioredoxin reductase (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. graphsearch.epfl.ch [graphsearch.epfl.ch]

Sodium Tetrachloroaurate(III) Hydrate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sodium tetrachloroaurate(III) hydrate (B1144303) (Na[AuCl₄]·xH₂O) is a key inorganic gold compound with significant applications in nanotechnology, catalysis, and medicine. This document provides a comprehensive overview of its molecular structure, chemical properties, and synthesis. It further details its primary application in the synthesis of gold nanoparticles, a critical technology in advanced drug delivery systems and diagnostics. The potential mechanisms of its anticancer activity are explored through an examination of relevant cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data to facilitate further research and application.

Molecular Structure and Formula

Sodium tetrachloroaurate(III) hydrate is an inorganic salt that typically exists as a dihydrate, with the chemical formula Na[AuCl₄]·2H₂O . The core of its structure is the tetrachloroaurate(III) anion, [AuCl₄]⁻, which features a gold atom in the +3 oxidation state. This anion adopts a square planar geometry, a common configuration for d⁸ metal complexes. The sodium cation (Na⁺) acts as the counter-ion. Two water molecules are incorporated into the crystal lattice as water of hydration.

The anhydrous form has the formula NaAuCl₄. The compound is a yellow to orange crystalline solid and is soluble in water, alcohol, and ether.

Physicochemical Properties

A summary of the key physicochemical properties of sodium tetrachloroaurate(III) dihydrate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | Na[AuCl₄]·2H₂O | |

| Molecular Weight | 397.80 g/mol | |

| Appearance | Yellow to orange crystalline powder | |

| Melting Point | 100 °C (decomposes) | |

| Solubility | Soluble in water, alcohol, and ether | |

| CAS Number | 13874-02-7 (dihydrate) |

Synthesis and Characterization

Synthesis of Sodium Tetrachloroaurate(III) Dihydrate

A conventional method for the synthesis of sodium tetrachloroaurate (B171879) involves the reaction of tetrachloroauric acid (HAuCl₄) with a sodium salt, such as sodium chloride (NaCl) or sodium carbonate (Na₂CO₃).

Experimental Protocol:

-

A solution of tetrachloroauric acid (HAuCl₄) is prepared in water.

-

A stoichiometric amount of sodium chloride (NaCl) or sodium carbonate (Na₂CO₃) is added to the solution.

-

The resulting mixture is stirred and heated to 100 °C to encourage the reaction and evaporation of the solvent.

-

The solution is then allowed to cool, leading to the crystallization of sodium tetrachloroaurate(III) dihydrate.

-

The orange-yellow crystals are collected and dried.

More recent and efficient methods involve the direct reaction of gold powder with sodium oxy-halogen salts in the presence of hydrochloric acid.

Characterization Techniques

The structural and compositional integrity of synthesized this compound can be confirmed using various analytical techniques:

-

Spectroscopy (UV-Vis): Ultraviolet-visible spectroscopy can be used to characterize the electronic transitions within the [AuCl₄]⁻ complex in solution.

-

Elemental Analysis: This provides the percentage composition of the elements (Na, Au, Cl, H, O) in the compound, confirming its stoichiometry.

Applications in Nanoparticle Synthesis

A primary application of this compound is as a precursor for the synthesis of gold nanoparticles (AuNPs). The Turkevich method is a widely used and straightforward approach for producing spherical AuNPs.

Experimental Protocol: Turkevich Method for Gold Nanoparticle Synthesis

-

Preparation of Solutions:

-

Prepare a 1.0 mM solution of hydrogen tetrachloroaurate (HAuCl₄). This can be prepared from this compound.

-

Prepare a 1% solution of trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O).

-

-

Synthesis:

-

In a clean Erlenmeyer flask, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring continuously on a hot plate.

-

To the rapidly boiling solution, quickly add 2 mL of the 1% trisodium citrate solution.

-

The solution will undergo a series of color changes, typically from pale yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.

-

Continue heating and stirring for approximately 10 minutes, after which the flask is removed from the heat.

-

-

Characterization of Gold Nanoparticles:

-

UV-Vis Spectroscopy: The formation and size of the AuNPs can be confirmed by measuring the surface plasmon resonance (SPR) peak, which for spherical AuNPs is typically around 520 nm.

-

Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the size and morphology of the synthesized nanoparticles.

-

Dynamic Light Scattering (DLS): DLS is employed to determine the size distribution of the nanoparticles in solution.

-

Role in Drug Development and Cancer Therapy

Sodium tetrachloroaurate(III) and the gold nanoparticles derived from it are being investigated for their potential in cancer therapy. Gold compounds have been shown to exhibit cytotoxic effects against cancer cells and may act by reducing inflammation.

Potential Signaling Pathways

While the precise mechanisms of action are still under investigation, gold-based compounds may exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. Two such pathways are the PI3K/Akt/mTOR and STAT3 pathways.

PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.

Conclusion

This compound is a versatile compound with a well-established role in the synthesis of gold nanoparticles and emerging potential in the field of medicine, particularly in cancer therapy. Its utility as a precursor for nanomaterials provides a platform for the development of novel drug delivery and diagnostic tools. Further research into its precise molecular interactions with cellular signaling pathways will be crucial in fully realizing its therapeutic potential. The experimental protocols and data presented in this guide offer a foundation for researchers to build upon in their exploration of this promising gold compound.

A Comprehensive Technical Guide to the Stability and Storage of Sodium Tetrachloroaurate(III) Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sodium Tetrachloroaurate(III) hydrate (B1144303) (Na[AuCl₄]·xH₂O). Understanding the chemical stability of this crucial gold precursor is paramount for ensuring its efficacy, and safety in research, and as a starting material in the development of gold-based therapeutics and nanomaterials.

Chemical Stability

Sodium tetrachloroaurate(III) hydrate is a yellow to orange crystalline solid that is generally stable under recommended storage conditions.[1][2] However, its stability can be compromised by exposure to elevated temperatures, light, and certain incompatible materials. The hydrate form implies the presence of water molecules within the crystal structure, which can be lost upon heating.

Thermal Decomposition

While specific, detailed thermoanalytical studies on sodium tetrachloroaurate(III) dihydrate are not extensively published, its thermal decomposition pathway can be inferred from analogous compounds like tetrachloroauric acid (HAuCl₄·3H₂O). The decomposition is expected to be a multi-step process involving dehydration followed by the reduction of gold(III) to gold(I) and finally to metallic gold.

A proposed thermal decomposition pathway for Sodium Tetrachloroaurate(III) dihydrate is as follows:

-

Dehydration: The initial step involves the loss of water of hydration to form the anhydrous salt.

-

Reduction to Gold(I) Chloride: Further heating leads to the decomposition of the tetrachloroaurate(III) anion, releasing chlorine gas and forming sodium chloride and gold(I) chloride.

-

Reduction to Metallic Gold: At higher temperatures, gold(I) chloride decomposes to metallic gold and chlorine gas.

Hazardous decomposition products include hydrogen chloride, sodium oxides, and gold oxide.[3][4]

Incompatible Materials

To ensure the stability of this compound, contact with the following materials should be avoided:

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on safety data sheets and chemical supplier information.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry area. | [1][2][5] |

| Light | Store in a tightly sealed, light-resistant container. | [1][3][5] |

| Atmosphere | Store in a well-ventilated place.[1][3][5] | |

| Container | Use a tightly sealed, properly labeled container. Plastic or plastic-lined containers are suitable.[1][3][5] |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a comprehensive stability testing program should be implemented. The following are detailed methodologies for key experiments.

Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance in a shorter period by subjecting it to elevated stress conditions.

Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.

Methodology:

-

Sample Preparation: A single lot of this compound is aliquoted into multiple vials of the same construction and material as the intended long-term storage.

-

Storage Conditions: The vials are placed in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity (RH).

-

Time Points: Samples are pulled for analysis at predetermined time points, such as 0, 1, 3, and 6 months.

-

Analytical Methods: At each time point, the samples are analyzed for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay (Gold Content): Determination of the gold content using a validated analytical method such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Degradation Products: Analysis for the presence of degradation products using techniques like X-ray Diffraction (XRD) to detect changes in the crystalline structure or the formation of metallic gold.

-

-

Data Analysis: The data is analyzed to determine the rate of degradation and to predict the shelf-life under normal storage conditions.

Real-Time Stability Testing

Real-time stability studies are conducted under the recommended storage conditions to establish the actual shelf-life of the product.

Objective: To determine the stability of this compound under recommended long-term storage conditions.

Methodology:

-

Sample Preparation: Similar to the accelerated stability study, a single lot is aliquoted into appropriate containers.

-

Storage Conditions: The containers are stored under the recommended conditions, typically at controlled room temperature (e.g., 25°C ± 2°C) and protected from light.

-

Time Points: Samples are tested at longer intervals, for example, 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analytical Methods: The same analytical methods as in the accelerated stability study are used to monitor the product's quality over time.

-

Data Analysis: The data from the real-time stability study is used to confirm the shelf-life established by the accelerated study.

Visualizations

Caption: Workflow for Accelerated Stability Testing.

Caption: Decision Tree for Proper Storage.

References

An In-depth Technical Guide to the Solubility of Sodium Tetrachloroaurate(III) Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium tetrachloroaurate(III) hydrate (B1144303) (Na[AuCl₄]·2H₂O), a pivotal gold compound in catalysis, nanoparticle synthesis, and pharmaceutical research. This document collates available quantitative and qualitative solubility data, elucidates the key factors influencing its dissolution, and presents a detailed experimental protocol for solubility determination.

Executive Summary

Sodium tetrachloroaurate(III) dihydrate is a golden-orange crystalline solid with significant solubility in water and polar organic solvents. Its dissolution behavior, particularly in aqueous media, is intricately linked to the pH-dependent speciation of the tetrachloroaurate(III) anion, [AuCl₄]⁻. While precise quantitative solubility data in many organic solvents is not extensively documented in publicly available literature, this guide consolidates the most current information to support research and development activities.

Solubility Data

The solubility of sodium tetrachloroaurate(III) is dependent on its hydration state. The following tables summarize the available quantitative and qualitative data for both the dihydrate (Na[AuCl₄]·2H₂O) and anhydrous (NaAuCl₄) forms.

Table 1: Quantitative Solubility of Sodium Tetrachloroaurate(III) Hydrate and Anhydrous Sodium Tetrachloroaurate (B171879) in Water

| Compound Form | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Dihydrate (Na[AuCl₄]·2H₂O) | Water | 10 | 150[1] |

| Anhydrous (NaAuCl₄) | Water | 10 | 139[2] |

| Anhydrous (NaAuCl₄) | Water | 20 | 151[2] |

| Anhydrous (NaAuCl₄) | Water | 60 | 900[2] |

Table 2: Qualitative Solubility of Sodium Tetrachloroaurate(III) Dihydrate in Various Solvents

| Solvent | Solubility Description |

| Water | Soluble[3][4][5], Easily soluble[6] |

| Ethanol | Soluble[3][4][5], Easily soluble[6] |

| Diethyl Ether | Soluble[3][4], Sparingly soluble (anhydrous form)[2] |

| Methanol | Slightly soluble[3][7] |

Factors Influencing Solubility

The primary factor governing the aqueous solubility of this compound is the pH of the solution. The tetrachloroaurate(III) anion, [AuCl₄]⁻, undergoes stepwise hydrolysis as the pH increases. This process involves the sequential replacement of chloride ligands with hydroxide (B78521) ions, leading to the formation of various aquachloro- and hydroxo-gold(III) complexes.[8][9][10][11] This speciation significantly impacts the overall solubility of the gold complex.

The speciation of the [AuCl₄]⁻ anion as a function of pH can be summarized as follows:

-

pH < 7: The predominant species is the stable [AuCl₄]⁻ anion.

-

pH ≥ 7: Stepwise hydrolysis occurs, leading to the formation of [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻, [AuCl(OH)₃]⁻, and ultimately the tetrahydroxoaurate(III) anion, [Au(OH)₄]⁻, in strongly alkaline solutions.[8][9]

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12][13][14] The following protocol provides a generalized procedure for determining the solubility of this compound.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or equivalent)

-

Vials with screw caps

-

Analytical instrumentation for gold quantification (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer (AAS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to permit the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of gold in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry, AAS, or ICP-MS).[15][16][17][18]

-

Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

-

4.3. Data Interpretation

The solubility is expressed as the concentration of the solute in the saturated solution at a specific temperature (e.g., in g/100 mL or mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

References

- 1. Sodium Tetrachloroaurate - ESPI Metals [espimetals.com]

- 2. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. Sodium tetrachloroaurate (III) dihydrate | 13874-02-7 [chemicalbook.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. chembk.com [chembk.com]

- 7. Sodium tetrachloroaurate (III) dihydrate CAS#: 13874-02-7 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. scielo.br [scielo.br]

- 14. bioassaysys.com [bioassaysys.com]

- 15. pubs.usgs.gov [pubs.usgs.gov]

- 16. pubs.usgs.gov [pubs.usgs.gov]

- 17. goldrefiningforum.com [goldrefiningforum.com]

- 18. geokniga.org [geokniga.org]

In-depth Technical Guide: Understanding the Oxidation State of Gold in Na[AuCl4]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium tetrachloroaurate(III), Na[AuCl4], is a pivotal gold compound utilized in various fields, including catalysis and medicine. A complete understanding of its chemical properties and reactivity profile necessitates a precise determination of the oxidation state of the central gold atom. This technical guide elucidates the theoretical principles for determining this oxidation state, presents the data in a structured format, and provides a detailed hypothetical protocol for its experimental verification using X-ray Photoelectron Spectroscopy (XPS).

Theoretical Determination of Gold's Oxidation State

The oxidation state of an atom in a molecule or ion is the charge it would possess if all the chemical bonds were purely ionic. The determination in an ionic compound like Na[AuCl4] follows a set of established rules. The compound consists of a sodium cation (Na⁺) and a tetrachloroaurate (B171879) anion ([AuCl4]⁻).

Fundamental Principles:

-

Overall Charge Neutrality: The sum of the oxidation states of all atoms in a neutral compound must equal zero.[1][2]

-

Alkali Metals: Sodium (Na), as a Group 1 alkali metal, consistently exhibits an oxidation state of +1 in its compounds.[1][3][4][5][6][7]

-

Halogens: Chlorine (Cl), when bonded to a less electronegative element like a metal, typically has an oxidation state of -1.[3][5][8][9]

Step-by-Step Calculation:

Let the oxidation state of gold (Au) be represented by 'x'.

-

Assign the known oxidation state to sodium: Na = +1.

-

Assign the known oxidation state to each chlorine atom: Cl = -1.

-

Apply the principle of charge neutrality to the entire compound, Na[AuCl4]: (Oxidation State of Na) + (Oxidation State of Au) + 4 × (Oxidation State of Cl) = 0

-

Substitute the known values into the equation: (+1) + (x) + 4 × (-1) = 0

-

Solve for x: 1 + x - 4 = 0 x - 3 = 0 x = +3

Thus, the theoretical oxidation state of gold in Na[AuCl4] is +3 . This is a common oxidation state for gold, often referred to as auric.[10][11] The anion, [AuCl4]⁻, is known as the tetrachloroaurate(III) ion.[12]

Data Presentation: Oxidation State Calculation

The quantitative data for determining the oxidation state of gold is summarized below.

| Element | Symbol | Oxidation State | Number of Atoms | Total Charge Contribution |

| Sodium | Na | +1 | 1 | +1 |

| Gold | Au | +3 (Calculated) | 1 | +3 |

| Chlorine | Cl | -1 | 4 | -4 |

| Overall Compound | Na[AuCl4] | 0 | (+1) + (+3) + (-4) = 0 |

Logical Workflow for Oxidation State Determination

References

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. echemi.com [echemi.com]

- 5. web.viu.ca [web.viu.ca]

- 6. WebElements Periodic Table » Sodium » compounds information [webelements.com]

- 7. Video: Oxidation Numbers [jove.com]

- 8. Rules for assigning oxidation states - Crunch Chemistry [crunchchemistry.co.uk]

- 9. Chlorine - Wikipedia [en.wikipedia.org]

- 10. Gold compounds - Wikipedia [en.wikipedia.org]

- 11. Gold - Wikipedia [en.wikipedia.org]

- 12. Chloroauric acid - Wikipedia [en.wikipedia.org]

Initial safety and handling precautions for Sodium tetrachloroaurate(III) hydrate

An In-depth Technical Guide on the Initial Safety and Handling Precautions for Sodium Tetrachloroaurate(III) Hydrate (B1144303)

This guide provides comprehensive safety and handling information for Sodium tetrachloroaurate(III) hydrate (Na[AuCl₄]·xH₂O), a compound frequently utilized in chemical synthesis, nanoparticle formulation, and various applications within drug development. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Ingestion is also a potential route of exposure. The compound is corrosive and can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed and may cause respiratory irritation.[3][4]

GHS Hazard Statements:

-

H290: May be corrosive to metals.[4]

-

H302: Harmful if swallowed.[4]

-

H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][4]

-

H317: May cause an allergic skin reaction.

-

H318/H319: Causes serious eye damage / Causes serious eye irritation.[3][4]

-

H335: May cause respiratory irritation.[4]

-

H412: Harmful to aquatic life with long lasting effects.[2]

Hazard Pictograms:

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | NaAuCl₄·xH₂O (commonly dihydrate) | [4] |

| Molecular Weight | 397.8 g/mol (for dihydrate) | [4] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | 100°C (decomposes) | [1] |

| Density | 0.8 g/cm³ | [1] |

| Solubility in Water | 150 g/100 mL at 10°C | [1] |

| Odor | Faint chlorine odor | [1] |

Experimental Protocols: Safe Handling and Use

Adherence to the following protocols is critical when working with this compound.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[6]

-

Skin Protection: A lab coat, chemical-resistant apron, or coveralls should be worn.[6] Impermeable gloves (e.g., nitrile, neoprene) must be worn for all contact.[1]

-

Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for acid gas/chlorine is required.[7]

3.2. Protocol for Weighing and Solution Preparation

This compound is hygroscopic (absorbs moisture from the air) and light-sensitive.[8]

-

Preparation: Before weighing, ensure all glassware (e.g., beaker, flask) is clean and dry. It is advisable to oven-dry glassware and allow it to cool in a desiccator.

-

Weighing:

-

Conduct all weighing operations within a chemical fume hood.

-

To minimize exposure to air, use a stoppered weighing bottle.

-

Tare the balance with the empty, sealed weighing bottle.

-

Quickly add the desired amount of this compound to the bottle and reseal it.

-

Record the mass.

-

-

Dissolution:

-

In the fume hood, add the solvent (e.g., deionized water) to a suitable flask.

-

Carefully and slowly add the weighed solid to the solvent while stirring to facilitate dissolution.

-

Keep the container covered as much as possible during dissolution to prevent contamination and exposure.

-

-

Storage of Solutions: Store prepared solutions in clearly labeled, tightly sealed, light-protecting (amber) containers.

Storage and Disposal

-

Storage: Store this compound in its original, tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[2][4] It should be stored away from incompatible materials such as organic solvents, acids, bases, ammonia, and zinc.[1] The storage area should be locked.[4]

-

Disposal: All waste containing this compound must be treated as hazardous waste.[9] Collect all solid and liquid waste in clearly labeled, sealed containers.[9] Dispose of the waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[4] Do not allow the material to enter drains or the environment.[1]

Emergency Procedures and First Aid

References

- 1. Sodium Tetrachloroaurate - ESPI Metals [espimetals.com]

- 2. CAS 13874-02-7: Sodium tetrachloroaurate(III) dihydrate [cymitquimica.com]

- 3. Sodium tetrachloroaurate(III), dihydrate, 99% - 13874-02-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. Sodium tetrachloroaurate dihydrate | AuCl4H4NaO2 | CID 18949434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. This compound | AuCl4H2NaO | CID 18410391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. This compound | CAS 13874-02-7 | Chemical-Suppliers [chemical-suppliers.eu]

Basic reactivity of Sodium tetrachloroaurate(III) hydrate with common reagents

An In-depth Technical Guide on the Core Reactivity of Sodium Tetrachloroaurate(III) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) is an inorganic gold salt that serves as a pivotal precursor in a myriad of chemical transformations, most notably in the synthesis of gold-based nanomaterials and as a catalyst in organic chemistry.[1][2][3][4] It presents as a golden-orange or yellow crystalline solid, readily soluble in water and alcohol.[1][5][6][7] In solution, the reactivity is dominated by the square-planar tetrachloroaurate(III) anion, [AuCl₄]⁻. Understanding the fundamental reactions of this complex with common reagents is critical for controlling the synthesis of gold nanostructures, developing novel catalytic systems, and designing gold-based therapeutic agents.

This guide provides a detailed overview of the core reactivity of sodium tetrachloroaurate(III) hydrate, focusing on hydrolysis, reduction, and ligand substitution reactions. It includes experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers in chemistry, materials science, and drug development.

Stability and Hydrolysis in Aqueous Solution

The tetrachloroaurate(III) ion is not indefinitely stable in aqueous solution and is prone to spontaneous hydrolysis.[8][9] This process involves the stepwise replacement of chloride ligands with hydroxide (B78521) ions, and its equilibrium is highly dependent on pH and the concentration of chloride ions in the solution.[8][10] Maintaining a high chloride concentration can suppress hydrolysis to some extent.[8]

The general equilibrium can be described as: [AuCl₄]⁻ + jOH⁻ + kH₂O ⇌ [AuCl₄₋ⱼ₋ₖ(OH)ⱼ(H₂O)ₖ]⁽¹⁻ʲ⁾⁻ + (j+k)Cl⁻[10][11]

For instance, in a 0.4 M NaCl solution, a common experimental condition to maintain ionic strength, the dissolved Au(III) species can exist as [AuCl(OH)₃]⁻, leading to a decrease in the solution's pH.[8] The speciation of the gold complex in solution is a critical parameter that influences its subsequent reactivity.

Reactions with Reducing Agents: The Gateway to Gold Nanomaterials

The reduction of Au(III) to elemental gold (Au⁰) is arguably the most utilized reaction of sodium tetrachloroaurate(III), forming the basis for the synthesis of gold nanoparticles (AuNPs). The choice of reducing agent and reaction conditions dictates the size, shape, and stability of the resulting nanoparticles.[2][12]

Common Reducing Agents and Their Effects:

| Reagent | Strength | Typical Products | Key Features & Conditions |

| Sodium Citrate (B86180) | Mild | Spherical AuNPs (typically 10-20 nm) | The basis of the Turkevich method; citrate also acts as a capping agent.[13] Reaction is performed in a boiling aqueous solution.[13][14] |

| Sodium Borohydride (NaBH₄) | Strong | Small AuNPs ("seeds," <5 nm) | Used for rapid nucleation at low temperatures to form seed particles for subsequent growth.[15][16] |

| Ascorbic Acid | Weak | Anisotropic AuNPs (nanorods, etc.) | Used in seed-mediated growth methods; reduces Au(III) to Au(I) and then to Au(0) on the surface of existing seeds.[15] |

| Amines & Amino Acids | Variable | Biocompatible AuNPs, Au Clusters | Can act as both reducing and stabilizing agents.[12] Reactivity depends on the amine's redox potential and experimental conditions like pH and temperature.[12] |

| Thiols (R-SH) | Mild | Au(I)-thiolate complexes, AuNPs, Au Clusters | A two-step reduction is proposed: first to Au(I), followed by the formation of a polymeric Au(I)-SR intermediate, which can then be further reduced.[12][17] |

Experimental Protocol: Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol describes a typical synthesis of citrate-stabilized gold nanoparticles.

-

Preparation: Add 20 mL of a 1.0 mM HAuCl₄ (or Na[AuCl₄]) solution to a 50 mL Erlenmeyer flask with a magnetic stir bar.[13] All glassware should be scrupulously cleaned.

-

Heating: Place the flask on a stirring hot plate and bring the solution to a rolling boil.[13]

-

Reduction: To the rapidly-stirred, boiling solution, quickly add 2 mL of a 1% (w/v) solution of trisodium (B8492382) citrate dihydrate.[13]

-

Observation: The solution color will change from pale yellow to colorless, then to gray, and finally to a deep, wine-red color, indicating the formation of AuNPs.

-

Completion: Continue heating for approximately 10 minutes to ensure the reaction is complete, then remove from heat and allow to cool while stirring.[13]

Visualization: Gold Nanoparticle Synthesis Workflow

References

- 1. CAS 13874-02-7: Sodium tetrachloroaurate(III) dihydrate [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Sodium tetrachloroaurate(III) 99 13874-02-7 [sigmaaldrich.com]

- 4. Sodium tetrachloroaurate(III) 99 13874-02-7 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]

- 7. Sodium tetrachloroaurate (III) dihydrate | 13874-02-7 [chemicalbook.com]

- 8. RSC - Page load error [pubs.rsc.org]

- 9. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 10. The Hydrolysis of AuCl4− and the Stability of Aquachlorohydroxocomplexes of Gold(III) in Aqueous Solution | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Reduction of Tetrachloroaurate(III) Ions With Bioligands: Role of the Thiol and Amine Functional Groups on the Structure and Optical Features of Gold Nanohybrid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ate.community [ate.community]

- 14. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

Methodological & Application

Application Notes: Synthesis of Gold Nanoparticles Using Sodium Tetrachloroaurate(III) Hydrate

Introduction

Gold nanoparticles (AuNPs) are at the forefront of innovation in nanotechnology, with significant applications in fields ranging from medicine to electronics.[1] Their unique optical, electronic, and catalytic properties make them invaluable for targeted drug delivery, advanced diagnostic imaging, and the development of novel cancer therapies.[1][2] The synthesis of AuNPs relies on precise chemical precursors, with Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O) being a crucial component.[1] This document provides a detailed protocol for the synthesis of AuNPs using the Turkevich method, a widely recognized, simple, and reliable chemical process first developed in the 1950s.[3][4] This method involves the reduction of tetrachloroaurate(III) ions (AuCl₄⁻) by sodium citrate (B86180), which also acts as a stabilizing or capping agent.[3][5]

Principle of the Turkevich Method

The Turkevich method is a "bottom-up" chemical approach where AuNPs are grown from gold ions in a solution.[2] The synthesis is an oxidation-reduction reaction where trisodium (B8492382) citrate dihydrate serves as the reducing agent, donating electrons to reduce Au³⁺ ions from the sodium tetrachloroaurate (B171879) precursor to metallic gold (Au⁰).[2][4] The citrate ions also adsorb onto the surface of the newly formed nanoparticles, creating a negative charge that prevents them from aggregating through electrostatic repulsion, thus ensuring the stability of the colloidal suspension.[2] The reaction typically results in the formation of spherical nanoparticles, and the final color of the solution, usually a deep red, is indicative of the successful synthesis of AuNPs.[3][6][7] This color is due to a phenomenon called surface plasmon resonance (SPR).[5][7]

Applications in Research and Drug Development

The biocompatibility and ease of surface functionalization make AuNPs synthesized via this method ideal for a variety of biomedical applications:

-

Targeted Drug Delivery: Drug molecules can be chemically bonded to the surface of AuNPs.[2] By also attaching a targeting moiety (like a protein that recognizes cancer cells), the drug can be delivered more precisely to the tumor, reducing damage to healthy tissues.[2]

-

Biomedical Imaging and Diagnostics: Due to their unique optical properties, AuNPs are excellent contrast agents for various imaging techniques.[4] They are also widely used in biosensors for the highly sensitive detection of biomarkers and pathogens.[1][4]

-

Photothermal Therapy (PTT): The strong light absorption of AuNPs, particularly their tunable surface plasmon resonance, allows them to generate heat upon laser irradiation, which can be used to destroy cancer cells.[8]

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (approx. 15-25 nm) via the Turkevich Method

This protocol is adapted from the classical Turkevich method for producing spherical gold nanoparticles.[3][7]

1. Materials and Reagents

| Reagent | Formula | Supplier Example | Notes |

| Sodium Tetrachloroaurate(III) Dihydrate | NaAuCl₄·2H₂O | Sigma-Aldrich (298174) | Precursor for gold ions. Can be substituted with Hydrogen Tetrachloroaurate(III) Trihydrate (HAuCl₄·3H₂O).[2][9] |

| Trisodium Citrate Dihydrate | Na₃C₆H₅O₇·2H₂O | Sigma-Aldrich | Acts as both a reducing agent and a capping agent.[3] It is recommended to prepare this solution fresh before each synthesis.[10] |

| Deionized Water | H₂O | - | High purity water is essential for reproducible results. |

| Aqua Regia (for cleaning) | 3 parts HCl, 1 part HNO₃ | - | Extreme Caution Required. Used for rigorous cleaning of glassware to remove any impurities that could interfere with nanoparticle nucleation and growth.[5] |

2. Equipment

-

50 mL or 100 mL Erlenmeyer flask or beaker

-

Magnetic stirrer/hot plate

-

Magnetic stir bar

-

Graduated cylinders and pipettes

-

Glassware (cleaned meticulously with aqua regia and rinsed with deionized water)[5]

3. Preparation of Stock Solutions

-

1.0 mM Sodium Tetrachloroaurate(III) Solution:

-

1% (w/v) Trisodium Citrate Solution:

4. Synthesis Procedure

-

Add 20 mL of the 1.0 mM Sodium Tetrachloroaurate(III) solution to a 50 mL Erlenmeyer flask containing a magnetic stir bar.[2]

-

Place the flask on a stirring hot plate and bring the solution to a rolling boil under vigorous stirring.[2][3]

-

Once boiling, quickly add 2 mL of the 1% trisodium citrate solution to the rapidly stirred gold solution.[2][10]

-

Observe the color change of the solution. It will typically transition from a pale yellow to colorless/gray, and finally to a deep wine-red color.[7] This final color indicates the formation of gold nanoparticles.[3][7]

-

Continue heating and stirring the solution for an additional 10-20 minutes to ensure the reaction is complete.[2][6][7]

-

Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

-

Store the resulting colloidal gold solution in a clean, sealed glass container.

Protocol 2: Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary and rapid technique to confirm the formation of AuNPs by detecting their characteristic Surface Plasmon Resonance (SPR) peak.[7]

-

Calibrate the UV-Vis spectrophotometer with deionized water as a blank.

-

Transfer a sample of the synthesized AuNP solution to a quartz cuvette.

-

Record the absorption spectrum in the range of 400-700 nm.

-

The presence of a distinct peak between 520-530 nm confirms the formation of spherical gold nanoparticles.[5][6][7] The exact position and shape of the peak can provide information about the size and aggregation state of the nanoparticles.

Quantitative Data Summary

The properties of the synthesized AuNPs can be influenced by several factors, primarily the molar ratio of citrate to the gold salt.[5][11] The table below summarizes typical characterization data for AuNPs synthesized by the Turkevich method.

| Parameter | Typical Value Range | Characterization Method | Notes |

| Average Particle Size (Diameter) | 15 - 25 nm | DLS, TEM, SEM, AFM | Decreasing the citrate-to-gold molar ratio can lead to larger nanoparticles.[2][5][11] |

| Polydispersity Index (PDI) | < 0.3 | DLS | A lower PDI indicates a more uniform and narrow size distribution. The Turkevich method is reliable for PDI < 0.20 for 15-30 nm particles.[7][11] |

| Surface Plasmon Resonance (λmax) | 520 - 530 nm | UV-Vis Spectroscopy | The peak wavelength can shift to longer wavelengths (a red shift) as the particle size increases or if aggregation occurs.[5][6] |

| Zeta Potential | -30 to -50 mV | Zeta Potential Analyzer | The negative value confirms the citrate capping and indicates high colloidal stability due to electrostatic repulsion. |

| Crystalline Structure | Face-Centered Cubic (FCC) | XRD | X-ray diffraction patterns show characteristic peaks corresponding to the (111), (200), (220), and (311) planes of gold.[7][12] |

Visualizations

Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. ate.community [ate.community]

- 3. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]

- 4. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 11. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Applications of Sodium Tetrachloroaurate(III) (Na[AuCl4]) in Homogeneous Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sodium tetrachloroaurate(III) (Na[AuCl₄]), a commercially available and relatively inexpensive gold salt, has emerged as a versatile and efficient catalyst in a variety of homogeneous organic transformations. Its ability to act as a potent Lewis acid allows for the activation of unsaturated carbon-carbon bonds, facilitating a range of synthetic methodologies relevant to the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for key reactions catalyzed by Na[AuCl₄].

Hydration of Alkynes

The addition of water to alkynes, a fundamental transformation to synthesize valuable carbonyl compounds, can be effectively catalyzed by Na[AuCl₄]. This method offers a milder and often more functional group tolerant alternative to traditional mercury(II)-catalyzed reactions. The reaction typically follows Markovnikov's regioselectivity, yielding methyl ketones from terminal alkynes.

Application Notes:

The Na[AuCl₄]-catalyzed hydration of alkynes proceeds smoothly for a variety of terminal and internal alkynes. The reaction is generally carried out in a mixed solvent system, such as methanol (B129727)/water, at elevated temperatures. Catalyst loading is typically low, ranging from 1-5 mol%. The presence of a mild acid co-catalyst can sometimes enhance the reaction rate.

Quantitative Data Summary:

| Entry | Alkyne Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene (B144264) | 2 | Methanol/Water (10:1) | Reflux | 1 | Acetophenone | 91 |

| 2 | 1-Octyne | 2 | Methanol/Water (10:1) | Reflux | 2 | 2-Octanone | 85 |

| 3 | 4-Phenyl-1-butyne | 2 | Methanol/Water (10:1) | Reflux | 1.5 | 4-Phenyl-2-butanone | 88 |

| 4 | Cyclohexylacetylene | 2 | Methanol/Water (10:1) | Reflux | 3 | Acetylcyclohexane | 82 |

Experimental Protocol: Hydration of Phenylacetylene

Materials:

-

Phenylacetylene (1.0 mmol, 102 mg)

-

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) (0.02 mmol, 7.9 mg)

-

Methanol (5.0 mL)

-

Deionized Water (0.5 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

-

To the round-bottom flask, add phenylacetylene and a solution of Na[AuCl₄]·2H₂O in methanol and water.

-

The reaction mixture is heated to reflux with stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure acetophenone.

Caption: Na[AuCl₄] catalyzed hydration of a terminal alkyne to a methyl ketone.

Deprotection of Silyl (B83357) Ethers

Na[AuCl₄] serves as a mild and selective catalyst for the deprotection of silyl ethers, a common protecting group for alcohols in organic synthesis. This method is particularly valuable for its chemoselectivity, allowing for the deprotection of specific silyl ethers in the presence of others.

Application Notes:

The Na[AuCl₄]-catalyzed deprotection of tert-butyldimethylsilyl (TBS) ethers proceeds efficiently at room temperature in methanol.[1][2] The reaction exhibits excellent functional group tolerance. A key advantage of this method is the selective deprotection of aliphatic TBS ethers in the presence of aromatic TBS ethers, as well as more sterically hindered silyl ethers.[1][2]

Quantitative Data Summary:

| Entry | Substrate (TBS Ether of) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Alcohol (%) |

| 1 | 1-Octanol | 1 | Methanol | Room Temp. | 3.5 | 95 |

| 2 | Cinnamyl alcohol | 1 | Methanol | Room Temp. | 2 | 98 |

| 3 | Geraniol | 1 | Methanol | Room Temp. | 4 | 93 |

| 4 | Cholesterol | 1 | Methanol | Room Temp. | 5 | 91 |

Experimental Protocol: Deprotection of 1-Octanol TBS Ether

Materials:

-

1-(tert-Butyldimethylsilyloxy)octane (0.5 mmol)

-

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) (0.005 mmol, 2.0 mg)

-

Methanol (2.5 mL)

-

Round-bottom flask with a magnetic stir bar

Procedure:

-

To a solution of 1-(tert-butyldimethylsilyloxy)octane in methanol, add Na[AuCl₄]·2H₂O.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-octanol.

Caption: Workflow for Na[AuCl₄] catalyzed deprotection of a TBS ether.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with diverse biological activities. Na[AuCl₄] can catalyze the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds to afford quinoxaline derivatives in good yields.

Application Notes:

The synthesis of quinoxalines using Na[AuCl₄] as a catalyst typically involves the reaction of an o-phenylenediamine (B120857) with a 1,2-diketone. The reaction is often carried out in a suitable organic solvent at room temperature or with gentle heating. This method provides a straightforward and efficient route to a variety of substituted quinoxalines.

Quantitative Data Summary:

| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | o-Phenylenediamine | Benzil (B1666583) | 5 | Ethanol | Reflux | 1 | 92 |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 5 | Ethanol | Reflux | 1.5 | 90 |

| 3 | o-Phenylenediamine | 2,3-Butanedione | 5 | Ethanol | Room Temp. | 2 | 88 |

| 4 | 4-Chloro-1,2-phenylenediamine | Benzil | 5 | Ethanol | Reflux | 2 | 85 |

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

Materials:

-

o-Phenylenediamine (1.0 mmol, 108 mg)

-

Benzil (1.0 mmol, 210 mg)

-

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) (0.05 mmol, 19.9 mg)

-

Ethanol (10 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

-

In the round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.

-

Add Na[AuCl₄]·2H₂O to the solution.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 2,3-diphenylquinoxaline.

Caption: Proposed pathway for Na[AuCl₄] catalyzed quinoxaline synthesis.

Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are another class of privileged heterocyclic structures in medicinal chemistry. Na[AuCl₄] can be employed as a catalyst for the condensation of o-phenylenediamines with ketones to synthesize these seven-membered rings.

Application Notes:

This catalytic method provides an efficient route to 2,3-dihydro-1H-1,5-benzodiazepines. The reaction typically involves stirring an o-phenylenediamine and an excess of a ketone in the presence of a catalytic amount of Na[AuCl₄] at room temperature or with mild heating. A variety of cyclic and acyclic ketones can be used as substrates.

Quantitative Data Summary:

| Entry | o-Phenylenediamine | Ketone | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | o-Phenylenediamine | Acetone (B3395972) | 5 | Acetonitrile | Room Temp. | 3 | 85 |

| 2 | o-Phenylenediamine | Cyclohexanone | 5 | Acetonitrile | 50 | 4 | 82 |

| 3 | 4-Methyl-1,2-phenylenediamine | Acetone | 5 | Acetonitrile | Room Temp. | 3.5 | 88 |

| 4 | o-Phenylenediamine | Acetophenone | 5 | Acetonitrile | 60 | 5 | 78 |

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Materials:

-

o-Phenylenediamine (1.0 mmol, 108 mg)

-

Acetone (5.0 mmol, 0.37 mL)

-

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) (0.05 mmol, 19.9 mg)

-

Acetonitrile (5 mL)

-

Round-bottom flask with a magnetic stir bar

Procedure:

-

To a solution of o-phenylenediamine in acetonitrile, add acetone and Na[AuCl₄]·2H₂O.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 1,5-benzodiazepine.

Caption: Na[AuCl₄] catalyzed synthesis of a 1,5-benzodiazepine derivative.

References

Application Notes and Protocols: Sodium Tetrachloroaurate(III) Hydrate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of Sodium Tetrachloroaurate(III) Hydrate (B1144303) in pharmaceutical research. This document includes detailed protocols for its use as a catalyst, in the synthesis of gold nanoparticles for drug delivery and cancer therapy, and its direct anticancer activities. Furthermore, it elucidates the key signaling pathways affected by gold compounds and presents relevant quantitative data to support experimental design.

Catalyst in Pharmaceutical Synthesis

Sodium Tetrachloroaurate(III) Hydrate is a versatile and efficient catalyst in various organic reactions crucial for the synthesis of pharmaceutical compounds. Its catalytic activity is particularly notable in the synthesis of heterocyclic compounds and in deprotection reactions.[1][2][3]

Synthesis of 1,5-Benzodiazepine and Quinoxaline (B1680401) Derivatives

1,5-Benzodiazepines and quinoxalines are important heterocyclic scaffolds found in a wide range of pharmacologically active molecules. This compound can be effectively used to catalyze their synthesis.[1][2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate diamine (e.g., o-phenylenediamine) and diketone in a suitable solvent such as ethanol (B145695) or acetonitrile.

-

Catalyst Addition: Add a catalytic amount of this compound (typically 1-5 mol%) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired benzodiazepine (B76468) or quinoxaline derivative.

Precursor for Gold Nanoparticles in Drug Delivery and Cancer Therapy

This compound is a widely used precursor for the synthesis of gold nanoparticles (AuNPs).[4][5] These nanoparticles possess unique physicochemical properties that make them excellent candidates for various biomedical applications, including targeted drug delivery and photothermal therapy in cancer treatment.[4][6]

Synthesis of Gold Nanoparticles (Turkevich Method)

The Turkevich method is a classic and straightforward approach for synthesizing spherical gold nanoparticles.[7]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of this compound (HAuCl₄ can also be used) in deionized water.[4]

-

Prepare a 1% solution of trisodium (B8492382) citrate (B86180) dihydrate in deionized water.[4]

-

-

Reaction Setup:

-

In a clean Erlenmeyer flask, bring 20 mL of the 1 mM this compound solution to a rolling boil on a stirring hot plate.[4]

-

-

Nanoparticle Formation:

-

Completion and Cooling:

-

Characterization: The synthesized AuNPs can be characterized by UV-Vis spectroscopy (surface plasmon resonance peak around 520 nm), transmission electron microscopy (TEM) for size and morphology, and dynamic light scattering (DLS) for size distribution.[7]

Experimental Workflow for AuNP Synthesis and Application

Caption: Workflow for gold nanoparticle synthesis and functionalization for drug delivery.

Anticancer Activity and Affected Signaling Pathways

Gold compounds, including those derived from sodium tetrachloroaurate(III), have demonstrated significant anticancer properties. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of key enzymes, and interference with critical cellular signaling pathways.

Key Signaling Pathways Modulated by Gold Compounds

Gold compounds have been shown to modulate several signaling pathways that are often dysregulated in cancer, including the NF-κB, PI3K/Akt, and MAPK pathways.

The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Gold compounds can inhibit this pathway, leading to decreased proliferation and increased apoptosis of cancer cells.

Caption: Inhibition of the NF-κB signaling pathway by gold compounds.

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is common in cancer. Gold compounds can suppress this pathway, thereby inhibiting tumor progression.